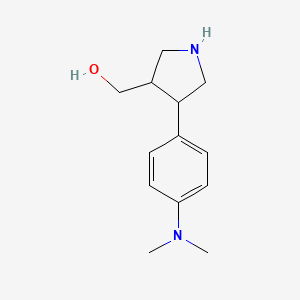

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol

Vue d'ensemble

Description

The compound “(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered heterocyclic ring with nitrogen, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives is often achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular formula of a similar compound, “(4-Dimethylamino-phenyl)-pyrrolidin-1-yl-methanone”, is C13H18N2O, with an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .Chemical Reactions Analysis

Pyrrolidine derivatives, such as 4-(Dimethylamino)pyridine, have been found to be highly versatile nucleophilic catalysts for various reactions including acylation reactions, esterifications, and various organic transformations .Applications De Recherche Scientifique

Catalytic Applications and Organic Synthesis

- Enantioselective Catalysis : A study by Munck et al. (2017) demonstrates the use of a prolinol derived ligand for the enantioselective addition of terminal alkynes to cyclic imines, resulting in chiral propargylic sulfamidates with high yields and excellent enantioselectivities under mild conditions (L. D. Munck et al., 2017).

- Acylation of Alcohols : Liu et al. (2014) described the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions, providing a sustainable approach to functionalizing alcohols (Zhihui Liu et al., 2014).

Materials Science and Polymers

- Electroluminescent Conjugated Polyelectrolytes : Huang et al. (2004) synthesized novel conjugated polyelectrolytes based on polyfluorene, showing potential for use in electroluminescent devices due to their high external quantum efficiencies and solubility in polar solvents (F. Huang et al., 2004).

Nonlinear Optics

- Second-Order Nonlinear Optical Properties : Li et al. (2012) reported on the synthesis and characterization of thienyl-substituted pyridinium salts, demonstrating their potential for second-order nonlinear optics based on their noncentrosymmetric structures and significant second harmonic generation efficiencies (Liang Li et al., 2012).

Green Chemistry and Sustainable Synthesis

- C-H Functionalization : Sar et al. (2021) achieved functionalization of pyrrole and indole derivatives through a green initiative using phenyl iodonium ylide under blue LED irradiation, showcasing an environmentally friendly method for C-H functionalization in methanol (Saibal Sar et al., 2021).

Photolysis and Chemical Reactions

- Photochemical Arylation : Guizzardi et al. (2000) explored the photolysis of 4-chloro-N,N-dimethylaniline, leading to the smooth synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles, illustrating the potential for photochemical preparation of complex organic molecules (B. Guizzardi et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15(2)12-5-3-10(4-6-12)13-8-14-7-11(13)9-16/h3-6,11,13-14,16H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCOBNPVVOGNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CNCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

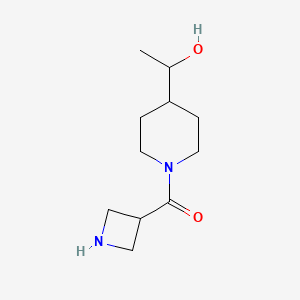

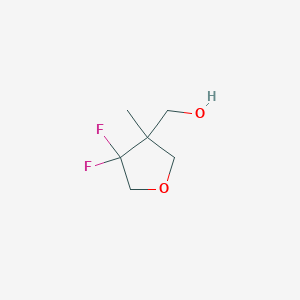

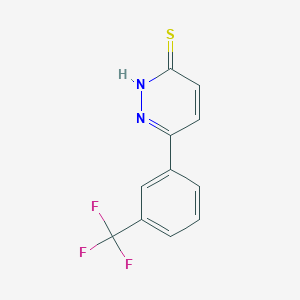

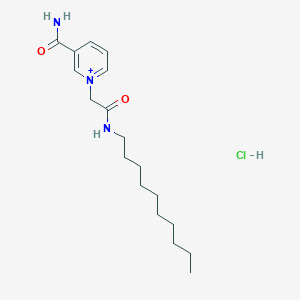

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)

![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)

![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)